molecular formula C15H15F2NO3 B2488771 Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 478261-60-8

Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B2488771
CAS RN: 478261-60-8
M. Wt: 295.286
InChI Key: CROAXLOFCFDDQU-UHFFFAOYSA-N
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Description

The study of ethyl-substituted pyridine carboxylates and similar compounds involves exploring their synthesis, structural characteristics, and potential applications. These molecules are of interest due to their diverse chemical behaviors and the role they play in the development of pharmaceuticals, materials science, and organic synthesis methodologies.

Synthesis Analysis

Synthesis approaches for pyridine carboxylates often involve condensation reactions, cycloadditions, or other strategies tailored to introduce specific functional groups and achieve desired molecular architectures. For example, phosphine-catalyzed [4 + 2] annulation has been used to synthesize highly functionalized tetrahydropyridines, showcasing the versatility in constructing complex pyridine scaffolds (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure, including the confirmation of planarity or three-dimensional arrangements, hydrogen bonding patterns, and supramolecular aggregations. For instance, studies on polysubstituted pyridines reveal how intermolecular C-H...O, C-H...F, and C-H...π interactions contribute to the stabilization of their crystal structures (Suresh et al., 2007).

Scientific Research Applications

  • Catalysis and Synthesis : Zhu, Lan, and Kwon (2003) described a phosphine-catalyzed [4 + 2] annulation process, using ethyl 2-methyl-2,3-butadienoate, leading to the formation of highly functionalized tetrahydropyridines, including ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

  • Heterocyclic Compound Synthesis : Ahmed (2003) synthesized various ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido derivatives, indicating the chemical's role in creating fused thiazolo derivatives (Ahmed, 2003).

  • Fluorinated Compounds Synthesis : Wang et al. (2012) reported the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, highlighting its importance for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Crystal Structure Analysis : Hu Yang (2009) focused on the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, providing insights into its molecular configuration (Hu Yang, 2009).

  • Antibacterial Activity : Anusevičius et al. (2014) explored the cyclization reaction of N-(4-chlorophenyl)-β-alanine to produce ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, finding that some derivatives exhibited weak antibacterial activity (Anusevičius et al., 2014).

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it’s a pharmaceutical, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-10(14)9-4-5-11(16)12(17)6-9/h4-6,10H,3,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROAXLOFCFDDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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